S-Methyl-L-cysteinylglycine
Description
Structure
3D Structure
Properties
CAS No. |
61587-05-1 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-4(7)6(11)8-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
IBYGDPFBVGZMRY-BYPYZUCNSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation Pathways Involving S Methyl L Cysteinylglycine
Pathways Leading to S-Methylated Cysteine Residues
The initial and crucial step in the formation of S-Methyl-L-cysteinylglycine is the methylation of a cysteine residue. This process can occur either on a free cysteine amino acid or on a cysteine residue already incorporated into a peptide chain.
Role of S-Adenosylmethionine (SAM) in Methylation Processes
S-Adenosylmethionine (SAM) is the principal methyl group donor in a vast array of biological methylation reactions. wikipedia.orgresearchgate.netfrontiersin.org Synthesized from methionine and ATP, SAM's activated methyl group is readily transferred to various nucleophilic acceptors, including the sulfur atom of cysteine residues. This transfer is catalyzed by a class of enzymes known as methyltransferases. The reaction converts SAM into S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. The regeneration of methionine from homocysteine completes the SAM cycle, ensuring a continuous supply of this vital methyl donor for cellular processes. frontiersin.org
Post-Translational S-Methylation of Cysteine
The methylation of cysteine residues can occur after the cysteine has been incorporated into a peptide or protein, a process known as post-translational modification. wikipedia.org This S-methylation is carried out by specific methyltransferases that recognize cysteine residues within a polypeptide chain. One such enzyme is the methylated-DNA—(protein)-cysteine S-methyltransferase, which transfers a methyl group from a methylated DNA molecule to a cysteine residue within a protein. wikipedia.orgebi.ac.uk While this specific enzyme is involved in DNA repair, it exemplifies the mechanism of post-translational S-methylation of cysteine. This process is not genetically coded but is a crucial biochemical modification that alters the properties of the resulting peptide. wikipedia.org
Peptide Bond Formation: Synthesis of the Cysteinylglycine (B43971) Scaffold
The backbone of this compound is the dipeptide cysteinylglycine. Its formation is intimately linked to the biosynthesis of the ubiquitous tripeptide, glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine).
Role of Glutathione Biosynthesis Enzymes in Tripeptide Formation (e.g., Glutamate-Cysteine Ligase, Glutathione Synthase)
The synthesis of glutathione occurs in two sequential ATP-dependent steps, catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthase (GS).
Glutamate-Cysteine Ligase (GCL): GCL, also known as γ-glutamylcysteine synthetase, catalyzes the first and rate-limiting step in glutathione biosynthesis. wikipedia.org It forms a γ-peptide bond between the γ-carboxyl group of glutamate (B1630785) and the amino group of cysteine, producing γ-glutamylcysteine. nih.gov
Glutathione Synthase (GS): GS then catalyzes the addition of glycine (B1666218) to the C-terminus of γ-glutamylcysteine, forming glutathione. wikipedia.org This two-step process establishes the fundamental cysteinylglycine peptide bond within the larger glutathione molecule.
The kinetic parameters of these enzymes have been studied in various organisms. For instance, in the aging housefly, the apparent Km values for the substrates of GCL were determined, highlighting the enzyme's affinity for glutamate and cysteine. nih.gov Similarly, kinetic studies of recombinant rat glutathione synthetase have provided insights into its substrate binding and catalytic mechanism. nih.gov
| Enzyme | Organism/Source | Substrate | Apparent Km (mM) |
| Glutamate-Cysteine Ligase (γ-GCL) | Young Housefly (Musca domestica) | L-Glutamate | 0.6 |
| L-Cysteine | 0.3 | ||
| ATP | 1.2 | ||
| Old Housefly (Musca domestica) | L-Glutamate | 5.5 | |
| L-Cysteine | 4.6 | ||
| ATP | 2.9 | ||
| Glutamate-Cysteine Ligase (GCL) | Arabidopsis thaliana (recombinant) | Glutamate | 9.1 |
| Cysteine | 2.7 | ||
| Glutathione Synthase (GS) | Rat (recombinant) | ATP | 0.037 |
| Glycine | 0.913 |
Formation of this compound from Larger Peptides
A primary route for the generation of this compound involves the enzymatic breakdown of a larger, pre-methylated peptide, namely S-methylglutathione.
γ-Glutamyltransferase (GGT) Activity in Hydrolysis of γ-L-Glutamyl Linkages
γ-Glutamyltransferase (GGT) is a membrane-bound enzyme that plays a crucial role in the catabolism of glutathione and its conjugates. mdpi.com It catalyzes the cleavage of the γ-glutamyl bond between glutamate and cysteine. This can occur through hydrolysis, where the γ-glutamyl group is transferred to water, or through transpeptidation, where it is transferred to an acceptor amino acid or peptide. The remaining cysteinylglycine dipeptide is then released.
Crucially, research has shown that S-methylglutathione is a substrate for GGT. In fact, human liver γ-glutamyltransferase hydrolyzes S-methylglutathione at a rate slightly higher than that of glutathione itself. This indicates that the methylation of the cysteine residue does not hinder, and may even facilitate, the enzymatic activity of GGT. The product of this reaction is this compound and glutamate. This pathway represents a direct and efficient mechanism for the formation of this compound from an S-methylated precursor.
Carboxypeptidase-Mediated Processing
While the canonical pathway for the formation of cysteinylglycine S-conjugates from glutathione S-conjugates is primarily mediated by γ-glutamyltransferase (GGT), emerging research, particularly in plant physiology, has identified a role for carboxypeptidases in this biotransformation process. This alternative pathway involves the cleavage of the terminal glycine residue from a glutathione S-conjugate, directly yielding the corresponding cysteinylglycine S-conjugate. In the context of this compound, this would involve the processing of its precursor, S-methylglutathione.
In plants, the detoxification of certain xenobiotics involves their conjugation to glutathione and subsequent transport into the vacuole. nih.gov Within this acidic organelle, a vacuolar carboxypeptidase has been shown to catalyze the initial step in the degradation of these glutathione S-conjugates. nih.gov This enzymatic action results in the formation of the respective γ-glutamylcysteinyl-S-conjugate, which is a precursor to the cysteinylglycine S-conjugate. nih.gov This finding suggests that glutathione conjugates may serve as transport forms rather than the final storage forms of xenobiotic molecules within the vacuole. nih.gov
Further studies on the biosynthesis of plant defense compounds, such as glucosinolates and camalexin (B168466), also point to the involvement of a yet-unidentified carboxypeptidase in the processing of glutathione conjugates within the vacuole. oup.com In this proposed pathway, after the transport of the glutathione conjugate into the vacuole, its degradation to a cysteine conjugate is thought to proceed through the sequential action of a γ-glutamyl transpeptidase and a carboxypeptidase. oup.com
The general capability of carboxypeptidases to catalyze peptide bond formation, in addition to their more well-known hydrolytic activity, lends support to their potential role in the synthesis of dipeptides like this compound from a suitable precursor. nih.gov For instance, carboxypeptidase C, purified from citrus fruit, has been demonstrated to effectively catalyze the synthesis of dipeptides from amino acid esters and amides. nih.gov
The following table summarizes the key research findings regarding the involvement of carboxypeptidases in the processing of glutathione S-conjugates, a pathway relevant to the formation of this compound.
| Enzyme/Enzyme Class | Organism/Tissue | Substrate | Product | Research Context |
| Vacuolar Carboxypeptidase | Hordeum vulgare (Barley) | Alachlor-glutathione S-conjugate | γ-glutamylcysteinyl-S-alachlor | Xenobiotic detoxification in plant vacuoles nih.gov |
| Unidentified Carboxypeptidase | Arabidopsis thaliana | Glucosinolate-related GSH conjugates, GS-IAN | Cysteine conjugates (via cysteinylglycine intermediate) | Biosynthesis of glucosinolates and camalexin oup.com |
| Carboxypeptidase C | Citrus fruit (flavedo) | Bz--Tyr--OEt and various amino acid amides/esters | Dipeptides | General peptide synthesis nih.gov |
Enzymatic Degradation and Metabolism of S Methyl L Cysteinylglycine and Its Conjugates
Hydrolysis of the Cysteinyl-Glycine Peptide Bond
The cleavage of the peptide bond in S-Methyl-L-cysteinylglycine is a critical step in its metabolism, releasing S-methyl-L-cysteine and glycine (B1666218). This hydrolysis is carried out by several peptidases with overlapping specificities.
Cysteinylglycine (B43971) dipeptidase, also known as microsomal dipeptidase or renal dipeptidase, is a key enzyme in the hydrolysis of cysteinylglycine and its S-conjugates. This enzyme, present in the microvilli of epithelial cells, exhibits a higher activity towards this compound compared to other peptidases like aminopeptidase N. nih.gov The specificity of this dipeptidase is crucial for the efficient processing of glutathione (B108866) conjugates as part of the mercapturic acid pathway.
| Enzyme | Relative Activity towards this compound |
|---|---|
| Cysteinylglycine Dipeptidase | More Active |
| Aminopeptidase N (APN) | Less Active |
Aminopeptidase N (APN), a widely distributed zinc-dependent metalloprotease, plays a role in the final digestion of various peptides. pnas.orgnih.govuniprot.orgwikipedia.org In the context of glutathione metabolism, APN contributes to the cleavage of the cysteinyl-glycine bond. nih.gov In Escherichia coli, it has been demonstrated that aminopeptidases A, B, and N, along with dipeptidase D, are capable of cleaving cysteinylglycine, indicating a broad substrate specificity among these enzymes. nih.gov There appears to be no single peptidase exclusively dedicated to this function in E. coli. nih.gov
Leucyl aminopeptidase (LAP) has also been identified as a significant contributor to the hydrolysis of cysteinylglycine. Studies in rat liver have shown that cytosolic leucyl aminopeptidase is the major enzyme responsible for this activity. nih.gov Furthermore, a leucylaminopeptidase with cysteinylglycine dipeptidase activity has been identified in durian fruit, where it is believed to be involved in glutathione recycling during ripening. nih.gov
The catalytic activity of the peptidases involved in this compound metabolism is often dependent on the presence of metal ion cofactors.
Cysteinylglycine Dipeptidase: This enzyme is a metalloenzyme that contains zinc ions (Zn²⁺) essential for its catalytic function. nih.gov
Aminopeptidase N (APN): As a member of the M1 family of metalloproteases, APN is a zinc-dependent enzyme. pnas.orguniprot.orgwikipedia.org
Leucyl Aminopeptidase (LAP): The cofactor requirements for LAPs can vary. For instance, the leucylaminopeptidase from durian fruit that exhibits cysteinylglycine dipeptidase activity is activated by either magnesium (Mg²⁺) or manganese (Mn²⁺) ions. nih.gov The human cytosolic aminopeptidase, LAP3, is also known to be a metalloenzyme, and while specific studies on its cofactor requirements for this compound are limited, enzymes of this class typically rely on divalent metal ions for their activity.
| Enzyme | Required Cofactor(s) |
|---|---|
| Cysteinylglycine Dipeptidase | Zn²⁺ |
| Aminopeptidase N (APN) | Zn²⁺ |
| Leucyl Aminopeptidase (from Durian) | Mg²⁺ or Mn²⁺ |
Interactions with Redox Enzymes
The metabolism of S-methylated compounds can intersect with cellular redox pathways, primarily through interactions with enzymes that maintain thiol-disulfide homeostasis.
Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH). This reaction is vital for maintaining a high GSH/GSSG ratio, which is essential for antioxidant defense. It has been demonstrated that analogues of oxidized glutathione with methyl groups can act as inhibitors of this enzyme.
Specifically, an unnatural analogue of oxidized glutathione, L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide, has been shown to be a competitive inhibitor of glutathione reductase. This analogue, which has an additional methyl group on the alpha position of each of the central cysteine residues, fits within the active site of the enzyme. However, the increased steric bulk alters the geometry of the disulfide bond, preventing its reduction by the enzyme. Enzyme kinetics experiments have confirmed this competitive inhibition.
The inhibition of glutathione reductase by S-methylated analogues has significant implications for the maintenance of thiol-disulfide homeostasis. A disruption in the activity of glutathione reductase leads to an accumulation of GSSG and a decrease in the cellular pool of GSH. nih.govnih.govsigmaaldrich.com This shift in the GSH/GSSG ratio can lead to a more oxidizing intracellular environment.
A systematic study on the effects of glutathione reductase inhibition revealed several consequences for the cellular thiol redox state:
A significant increase in GSSG levels. nih.gov
A depletion of the GSH pool. nih.gov
An increase in protein glutathionylation, a post-translational modification where glutathione is added to cysteine residues on proteins. nih.govnih.gov
This altered redox state can impact numerous cellular processes that are regulated by the thiol-disulfide balance, including signal transduction, enzyme activity, and antioxidant defense.
Glyoxylase System Inhibition by S-Methylglutathione
The glyoxalase system, comprising the enzymes glyoxalase I and glyoxalase II, is a critical metabolic pathway for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal, a cytotoxic byproduct of glycolysis. The system utilizes glutathione (GSH) as a cofactor. The first enzyme in this pathway, glyoxalase I, catalyzes the isomerization of the hemithioacetal adduct, formed non-enzymatically between glutathione and methylglyoxal, into S-D-lactoylglutathione.
It has been established that various S-substituted glutathione derivatives can act as competitive inhibitors of glyoxalase I. These compounds mimic the structure of the natural substrate, the hemithioacetal, and can therefore bind to the active site of the enzyme, preventing the binding and processing of the actual substrate.
S-Methylglutathione, a derivative of glutathione where a methyl group is attached to the sulfur atom, is recognized as a competitive inhibitor of glyoxalase I. By binding to the enzyme's active site, S-methylglutathione reduces the efficiency of the glyoxalase system in detoxifying methylglyoxal. The inhibitory effect is dependent on the concentration of the inhibitor and the substrate.
While the principle of competitive inhibition of glyoxalase I by S-methylglutathione is understood, detailed kinetic studies providing a specific inhibitory constant (Ki) for S-methylglutathione are not extensively documented in the available scientific literature. However, research on other S-substituted glutathiones provides insight into the mechanism and potential potency of this class of inhibitors. For instance, compounds like S-(N-hydroxy-N-methylcarbamoyl)glutathione have been shown to be potent competitive inhibitors of glyoxalase I, with determined Ki values. This suggests that the nature of the substituent on the sulfur atom of glutathione plays a crucial role in the inhibitory activity.
Synthetic Methodologies for S Methyl L Cysteinylglycine and Its Analogs
Chemical Synthesis of the Dipeptide and Tripeptide Scaffolds
The construction of the fundamental dipeptide or tripeptide backbone of S-Methyl-L-cysteinylglycine requires the precise formation of amide (peptide) bonds between the constituent amino acids. This process is managed through the use of specific coupling reagents and a strategic application of protecting groups to prevent unwanted side reactions.
Coupling Reagents and Strategies (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))
The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Various reagents have been developed to facilitate this activation efficiently.
Carbodiimides , such as N,N'-Dicyclohexylcarbodiimide (DCC), are classic activating agents. DCC reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amino group of a C-protected amino acid to form the peptide bond. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can complicate product purification.
To improve efficiency and reduce side reactions like racemization, carbodiimides are often used in conjunction with additives. N-Hydroxysuccinimide (NHS) is a common additive that reacts with the O-acylisourea intermediate to form an NHS-ester. These active esters are more stable than the O-acylisourea intermediate but still highly reactive towards amines, leading to cleaner reactions and higher yields. This strategy is often referred to as the DCC/NHS method.
Other modern coupling reagents have been developed to overcome the limitations of DCC, offering improved solubility of byproducts and higher coupling efficiencies. These are often based on phosphonium (B103445) or aminium salts.
| Coupling Reagent/Strategy | Mechanism of Action | Advantages | Disadvantages |
| DCC | Forms a reactive O-acylisourea intermediate. | Cost-effective and efficient for many applications. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Can lead to racemization. |
| DCC/NHS | DCC activates the carboxyl group, which then reacts with NHS to form a more stable active ester. | Reduces racemization compared to DCC alone. The NHS-ester is less prone to side reactions. | Still produces the DCU byproduct. |
| EDC | A water-soluble carbodiimide (B86325) that forms a soluble urea (B33335) byproduct. | Byproduct is water-soluble, simplifying purification. Suitable for reactions in aqueous solutions. | Generally more expensive than DCC. |
| HBTU/HATU | Aminium-based reagents that form active esters with HOBt or HOAt, respectively. | High coupling efficiency, fast reaction times, and low racemization, especially with HATU. thieme-connect.de | More expensive than carbodiimide reagents. |
Protecting Group Chemistry for Thiol and Amino Functions (e.g., S-Mpt, Trityl)
To ensure that peptide bond formation occurs only between the desired carboxyl and amino groups, all other reactive functional groups in the amino acids must be temporarily blocked using protecting groups. For the synthesis of this compound, the α-amino group of the S-methylcysteine and the thiol group of a cysteine precursor (if used for methylation later in the synthesis) require protection.
The Trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the thiol function of cysteine. researchgate.netcymitquimica.com It is introduced by reacting cysteine with trityl chloride. The Trt group is stable under the basic conditions used for Fmoc group removal in solid-phase synthesis but is readily cleaved with moderate acid, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. sigmaaldrich.compeptide.com Its bulkiness also helps to prevent side reactions.
The 4-Methoxytrityl (Mmt) group is a derivative of the Trt group that is even more sensitive to acid. cblpatras.gr The Mmt group can be selectively removed using a very dilute solution of TFA (e.g., 1-2% in dichloromethane), leaving other acid-labile protecting groups like tert-butyl (tBu) and even the Trt group intact. cblpatras.grresearchgate.net This feature makes it highly valuable for the selective deprotection of a cysteine residue for on-resin modifications or the regioselective formation of disulfide bonds in more complex peptides. cblpatras.gr While the prompt mentions "S-Mpt," this is likely a typographical error for S-Mmt, a widely used protecting group with the described lability characteristics.
Fmoc strategy : The Fmoc group is base-labile (cleaved by piperidine) while the side-chain protecting groups (like Trt, Mmt, and tBu) are acid-labile. This orthogonality allows for the iterative deprotection of the N-terminus without affecting the side chains until the final acid-mediated cleavage. bachem.com
Boc strategy : The Boc group is acid-labile (cleaved by TFA), requiring stronger acid conditions (like hydrofluoric acid) to remove the more robust side-chain protecting groups.
| Protecting Group | Target Function | Cleavage Conditions | Orthogonal To | Key Features |
| Trityl (Trt) | Thiol (-SH) | Trifluoroacetic acid (TFA) sigmaaldrich.compeptide.com | Fmoc, Acm | Bulky, prevents side reactions. Commonly used in Fmoc-SPPS. researchgate.netbachem.com |
| Methoxytrityl (Mmt) | Thiol (-SH) | Highly acid-labile (e.g., 1% TFA in DCM) cblpatras.gr | Trt, tBu, Fmoc | Allows for selective on-resin deprotection of cysteine. cblpatras.gr |
| Fmoc | α-Amino (-NH2) | Base (e.g., 20% Piperidine in DMF) | Acid-labile groups (Trt, tBu, Boc) | Forms the basis of the most common solid-phase peptide synthesis strategy. |
| Boc | α-Amino (-NH2) | Acid (e.g., TFA) | Base-labile groups, Hydrogenolysis | The classic protecting group for solution and solid-phase synthesis. |
Enantioselective Synthesis of S-Methylcysteine Precursors
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure L-S-methylcysteine is a critical prerequisite for the synthesis of this compound.
Enzymatic Resolution and Chiral Derivatization
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which will catalyze a reaction on only one enantiomer, allowing for its separation from the unreacted enantiomer.
While direct enzymatic synthesis of S-methylcysteine has been explored in plant extracts, a common laboratory approach involves the resolution of a racemic precursor. nih.gov For example, a racemic N-acylcysteine derivative can be subjected to an enzyme that selectively hydrolyzes the acyl group from the L-enantiomer. Porcine Liver Esterase (PLE) is a classic example of a hydrolase used for such asymmetric transformations, known for its broad substrate specificity and application in the kinetic resolution of various chiral esters. In a typical resolution, the enzyme would hydrolyze the ester of the L-amino acid to the corresponding carboxylic acid, which can then be separated from the unreacted D-amino acid ester based on differences in their physicochemical properties, such as solubility.
Chiral derivatization is another strategy. A racemic mixture of the S-methylcysteine precursor is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., boiling point, melting point, solubility) and can be separated by standard techniques like crystallization or chromatography. Once separated, the chiral auxiliary is removed to yield the pure enantiomers.
Solution-Phase and Solid-Phase Approaches for Peptide Elaboration
The assembly of the peptide chain can be carried out using two primary methodologies: solution-phase synthesis or solid-phase synthesis.
Solution-Phase Peptide Synthesis (SPPS) , also known as classical synthesis, involves carrying out all reactions with the reactants dissolved in an appropriate organic solvent. mdpi.com After each coupling or deprotection step, the resulting peptide intermediate must be isolated and purified before proceeding to the next step. This is often achieved through extraction, precipitation, or crystallization.
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves covalently attaching the first amino acid to an insoluble polymer resin. bachem.com The peptide chain is then assembled step-by-step while it remains attached to this solid support. Reagents and soluble byproducts are removed by simple washing and filtration of the resin. This approach simplifies the purification of intermediates, allows for the use of excess reagents to drive reactions to completion, and is readily automated. bachem.com After the entire peptide has been assembled, it is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid like TFA. sigmaaldrich.com
| Approach | Description | Advantages | Disadvantages |
| Solution-Phase Synthesis | All reaction steps are carried out in solution. Intermediates are purified after each step. mdpi.com | Scalable to large quantities. Allows for purification and characterization of intermediates, ensuring purity. | Time-consuming and labor-intensive due to repeated purification steps. Can be difficult for longer peptides due to solubility issues. |
| Solid-Phase Synthesis | The peptide is assembled on an insoluble polymer resin. Excess reagents are removed by washing. bachem.com | Fast, efficient, and easily automated. Simplified purification. Allows use of excess reagents to maximize yield. | Difficult to monitor reactions in real-time. Potential for side reactions or incomplete couplings can lead to complex mixtures in the final product. Less easily scaled to very large industrial quantities compared to solution-phase. |
For a small dipeptide like this compound, both methods are viable. Solution-phase synthesis might be chosen for large-scale production where the cost of the resin and reagents for SPPS would be prohibitive, while SPPS would be preferred for its speed and ease of synthesis, especially for producing various analogs for research purposes.
Synthesis of Modified Analogues for Biochemical Probes and Enzyme Studies
To investigate the biological roles and enzymatic interactions of this compound, researchers often require modified versions of the dipeptide that can act as biochemical probes. These analogs can be designed to be fluorescent, isotopically labeled, or to carry reactive groups for covalent modification of enzymes.
Isotopically Labeled Analogs : The synthesis of this compound containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is invaluable for metabolic studies and for analysis by mass spectrometry and NMR spectroscopy. nih.govnih.gov For example, isotopically labeled S-methyl-L-cysteine can be synthesized and then incorporated into the dipeptide using standard coupling procedures. nih.gov This allows researchers to trace the metabolic fate of the compound in biological systems with high precision. nih.gov
Fluorescent Probes : Attaching a fluorescent dye (fluorophore) to the dipeptide allows for its visualization in cells or in biochemical assays. sb-peptide.combiosyntan.de A common strategy is to synthesize the peptide with an additional reactive handle, such as a lysine (B10760008) residue or an N-terminal amino group, which can then be selectively labeled. Alternatively, the thiol group of a cysteine analog can be targeted for labeling with thiol-reactive dyes like maleimides. biosyntan.dealtabioscience.com The choice of fluorophore depends on the desired spectral properties and the experimental context.
Advanced Analytical Techniques for S Methyl L Cysteinylglycine Detection and Characterization
Chromatographic Separation Methods
Chromatographic techniques are fundamental for the isolation and quantification of S-Methyl-L-cysteinylglycine from intricate mixtures such as biological fluids. The choice of method depends on the specific analytical requirements, including sensitivity, resolution, and throughput.
High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the quantitative analysis of thiols and peptides, including derivatives of cysteine and glycine (B1666218). akjournals.comresearchgate.netakjournals.comnih.govsielc.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) approach is commonly employed. This methodology separates compounds based on their hydrophobicity.
A typical RP-HPLC setup for analyzing compounds similar to this compound would involve a C18 column. akjournals.comresearchgate.netakjournals.comsielc.com The mobile phase often consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Detection is frequently achieved using UV-Vis spectrophotometry, often following a derivatization step to enhance the chromophoric properties of the analyte. akjournals.comresearchgate.netakjournals.com For instance, derivatization with reagents like 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) has been successfully used for the HPLC-UV determination of related compounds such as cysteine and cysteinylglycine (B43971) in biological fluids. akjournals.comresearchgate.netakjournals.com
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 silica-based column |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and acetonitrile/methanol |
| Detection | UV-Vis at a specific wavelength (e.g., 210-220 nm for peptide bonds or a higher wavelength post-derivatization) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to slightly elevated (e.g., 25-40°C) |
| Derivatizing Agent | 2-chloro-1-methylquinolinium tetrafluoroborate (for UV detection enhancement) |
This interactive table provides typical parameters for the HPLC analysis of small peptides and thiols, which would be applicable for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the preferred method for analyzing this compound in complex biological samples. mdpi.comnih.govnih.govresearchgate.net This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
For the analysis of S-Methyl-L-cysteine, a related compound, an LC-MS/MS method has been developed using a C18 column with a gradient of formic acid in water and acetonitrile. mdpi.comnih.govresearchgate.net The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and detection is achieved through multiple reaction monitoring (MRM). The MRM mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. Isotope-labeled internal standards are often used to ensure high accuracy and precision in quantification. mdpi.comnih.govresearchgate.net
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govwikipedia.orgnih.govsciex.com It offers advantages such as high resolution, short analysis times, and minimal sample consumption. nih.govwikipedia.orgnih.gov
For the analysis of cysteinylglycine, a high-throughput CE method with laser-induced fluorescence (LIF) detection has been developed. nih.gov This method involves derivatization with a fluorescent tag, such as 5-iodoacetamidofluorescein, to enhance detection sensitivity. nih.gov The separation is typically performed in a fused-silica capillary using a buffer system that ensures optimal resolution and migration times. Given its success with cysteinylglycine, CE is a viable technique for the analysis of this compound, particularly when high separation efficiency is required. nih.govnih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unequivocal structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the chemical structure of this compound.
¹H NMR spectroscopy provides information about the number and types of protons and their neighboring environments. For S-Methyl-L-cysteine, a constituent of the target molecule, characteristic signals are observed for the methyl protons, the protons on the alpha and beta carbons of the cysteine residue, and the amine and carboxylic acid protons. chemicalbook.comresearchgate.net Similarly, ¹³C NMR spectroscopy reveals the different carbon environments within the molecule. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the connectivity of the atoms within the dipeptide.
| Nucleus | Expected Chemical Shift Range (ppm) for this compound |
| ¹H | S-CH₃: ~2.1 ppmCys β-CH₂: ~2.9-3.2 ppmCys α-CH: ~3.8-4.2 ppmGly α-CH₂: ~3.9-4.1 ppmNH/NH₂: Variable, ~7.0-8.5 ppmOH: Variable, ~10-12 ppm |
| ¹³C | S-CH₃: ~15-20 ppmCys β-CH₂: ~35-40 ppmCys α-CH: ~53-58 ppmGly α-CH₂: ~41-45 ppmC=O (Cys): ~170-175 ppmC=O (Gly): ~172-177 ppm |
This interactive table presents the expected ¹H and ¹³C NMR chemical shift ranges for this compound based on data for its constituent amino acids and similar peptides.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. wikipedia.org Various ionization techniques can be employed, each with its own advantages.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used for the characterization of glutathione (B108866) conjugates, which are structurally related to this compound. nih.govtmrjournals.com It is effective in generating molecular ion species and provides characteristic fragmentation patterns upon collisional activation, offering structural information about the conjugate. nih.gov
Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds, making it suitable for peptides like this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the most commonly used MS technique for peptide analysis. nih.govconsensus.appresearchgate.net It allows for the gentle ionization of the molecule, followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-ions. Analysis of the masses of these fragment ions allows for the determination of the amino acid sequence. For this compound, characteristic losses corresponding to the S-methyl group and side-chain fragmentation of the cysteine residue would also be expected. uni-muenster.descilit.comnih.gov
Secondary Ion Mass Spectrometry (SIMS) is a highly surface-sensitive technique that can be used to analyze molecules on surfaces. While not a primary technique for the routine analysis of this compound, it could be applied in specific contexts, such as studying its interaction with surfaces.
| Ionization Technique | Key Features and Applications for this compound |
| FAB-MS | Good for generating molecular ions of polar, non-volatile compounds. Provides characteristic fragmentation for structural elucidation. nih.gov |
| FD-MS | Soft ionization method suitable for thermally labile peptides, minimizing fragmentation in the source. |
| ESI-MS/MS | Most common technique for peptide sequencing. Provides detailed structural information through controlled fragmentation (b- and y-ions). nih.govresearchgate.net |
| SIMS | High surface sensitivity, useful for studying surface interactions of the molecule. |
This interactive table summarizes the applicability of various mass spectrometry techniques for the analysis of this compound.
Sample Preparation and Derivatization Strategies for Thiol Analysis
The accurate detection and characterization of this compound and other low-molecular-weight thiols in biological matrices present significant analytical challenges. The high reactivity of the sulfhydryl (-SH) group makes these compounds susceptible to oxidation during sample collection, storage, and analysis, potentially leading to the formation of disulfides and other oxidized species. mdpi.comnih.gov This reactivity can result in an underestimation of the reduced thiol concentration and a skewed representation of the true redox state of the biological system. mdpi.com Therefore, robust sample preparation and derivatization strategies are imperative to stabilize the thiol group, enhance analytical sensitivity, and improve chromatographic selectivity.
The primary objectives of sample preparation for thiol analysis are to prevent auto-oxidation and to remove interfering substances from the sample matrix. A common approach involves immediate sample acidification, often with agents like formic acid, to lower the pH and protonate the sulfhydryl group, thereby reducing its nucleophilicity and susceptibility to oxidation. nih.gov The addition of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), is also a standard practice to sequester metal ions that can catalyze thiol oxidation. nih.gov For complex biological samples like plasma or tissue homogenates, protein precipitation using reagents like trichloroacetic acid is a necessary step to remove high-molecular-weight interferences. nih.gov
Following initial cleanup, solid-phase extraction (SPE) is frequently employed for further purification and concentration of the analytes. nih.gov Various SPE sorbents can be utilized depending on the specific properties of the target thiol. For instance, reversed-phase cartridges like Sep-Pak C18 and ion-exchange cartridges such as Bond Elut SCX have been successfully used to clean up extracts containing S-substituted cysteine derivatives prior to analysis. nih.gov
Table 1: Overview of Initial Sample Preparation Steps for Thiol Analysis
| Step | Reagent/Technique | Purpose | Reference |
| Stabilization | Acidification (e.g., Formic Acid) | Prevents oxidation by protonating the sulfhydryl group. | nih.gov |
| Chelation | EDTA | Sequesters metal ions that catalyze oxidation. | nih.gov |
| Deproteinization | Trichloroacetic Acid (TCA) | Removes protein interferences from biological samples. | nih.gov |
| Cleanup/Concentration | Solid-Phase Extraction (SPE) | Purifies and concentrates analytes from the matrix. | nih.govnih.gov |
Derivatization is a key strategy in thiol analysis, converting the thiol into a more stable and easily detectable derivative. This chemical modification is designed to enhance the performance of subsequent chromatographic and detection steps. The choice of derivatizing reagent depends largely on the analytical platform being used, primarily high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or mass spectrometry (MS).
For HPLC-based methods, derivatization typically involves attaching a chromophoric or fluorophoric tag to the sulfhydryl group. This significantly increases the sensitivity and selectivity of the detection. A variety of reagents have been developed for this purpose. For example, 2-chloro-1-methylquinolinium tetrafluoroborate has been used for the simultaneous determination of cysteine and cysteinylglycine, creating a derivative detectable by UV at 355 nm. akjournals.com Dansyl chloride is another effective reagent for derivatizing S-substituted cysteine derivatives, yielding highly stable products suitable for reversed-phase HPLC. nih.gov For enhanced sensitivity, fluorescent tags like monobromobimane (B13751) (MBB) are employed, which react with reduced thiols to form intensely fluorescent adducts. mdpi.com
Table 2: Selected Derivatization Reagents for HPLC-UV/Fluorescence Analysis of Thiols
| Derivatization Reagent | Target Analytes | Detection Method | Key Research Findings | Reference |
| 2-Chloro-1-methylquinolinium tetrafluoroborate | Cysteine, Cysteinylglycine | HPLC-UV (355 nm) | Enables simple and effective quantification of key thiols in plasma and urine. | akjournals.com |
| Dansyl chloride | S-substituted cysteine derivatives | Reversed-Phase HPLC | Produces exceptionally stable derivatives, allowing for simultaneous analysis of a wide range of related compounds. | nih.gov |
| Monobromobimane (MBB) | Glutathione, Cysteine, γ-Glutamylcysteine | HPLC-Fluorescence | Facilitates a fully automated pre-column derivatization process for sensitive thiol quantification in plant tissues. | mdpi.com |
| Ethacrynic acid | Glutathione, L-cysteine | HPLC-UV | Serves as a useful pre-chromatographic derivatization reagent for analyzing thiols in pharmaceutical formulations. | nih.gov |
In the context of mass spectrometry, derivatization aims to improve chromatographic separation, increase ionization efficiency, and provide specific fragmentation patterns for confident identification. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts amino acids into more volatile and thermally stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS). nih.gov This technique has been applied to the analysis of S-methyl-L-cysteine sulfoxide. nih.gov For liquid chromatography-mass spectrometry (LC-MS), novel reagents have been developed for highly selective thiol tagging. Selenium-based reagents, such as ebselen (B1671040) and N-(phenylseleno)phthalimide, demonstrate high selectivity and rapid reaction kinetics for thiol groups, making them valuable for proteomics and metabolomics studies. pnnl.govresearchgate.net For advanced applications like mass spectrometry imaging (MSI), specialized reagents like (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) have been designed for the in situ derivatization and spatial mapping of thiols like glutathione and cysteine in tissue sections. acs.orgresearchgate.net
Table 3: Selected Derivatization Reagents for Mass Spectrometry-Based Thiol Analysis
| Derivatization Reagent | Target Analytes | Analytical Platform | Key Research Findings | Reference |
| tert-Butyldimethylsilyl (TBDMS) derivatives | S-methyl-L-cysteine sulfoxide | GC-MS | Creates stable derivatives with characteristic fragmentation patterns, enabling sensitive detection. | nih.gov |
| Ebselen / N-(phenylseleno)phthalimide | Thiol-containing peptides and proteins | LC-MS | Offers highly selective, rapid, and reversible tagging of thiols, useful for identifying and enriching thiol-containing molecules. | pnnl.govresearchgate.net |
| CHC-Mal | Glutathione, Cysteine | MALDI MSI | The first reagent developed for in situ derivatization of free sulfhydryl groups in tissue for mass spectrometry imaging. | acs.orgresearchgate.net |
Computational and Theoretical Investigations of S Methyl L Cysteinylglycine and Its Derivatives
Molecular Modeling of Peptide Conformation and Dynamics
Molecular modeling is essential for understanding the three-dimensional structure and flexibility of peptides, which are critical determinants of their biological function. For S-Methyl-L-cysteinylglycine, these methods can predict its preferred shapes (conformations) and how it moves and changes shape over time in a biological environment.
Molecular dynamics (MD) simulations, a key technique in this area, are used to study the motion of atoms within a molecule system over time. nih.gov By simulating the interactions of the peptide with solvent molecules (typically water), MD can reveal the conformational landscape of this compound. These simulations can show how the peptide folds and the range of motion of its constituent parts, such as the rotation around the peptide bond and the flexibility of the S-methylated cysteine side chain. researchgate.net Such studies provide a dynamic picture of the molecule, highlighting stable conformations and the transitions between them, which is crucial for understanding how it might interact with biological targets like proteins. nih.govresearchgate.net
Ligand-Protein Docking Studies
Ligand-protein docking is a computational method used to predict the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein receptor. cabidigitallibrary.org This technique is instrumental in drug discovery and for elucidating the functional roles of small molecules. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. youtube.com
This compound is structurally related to glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine), a key substrate in many enzymatic reactions. One such enzyme is Glutathione Reductase (GR), which is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). researchgate.netyoutube.com
Docking studies can be employed to investigate whether this compound or its derivatives could interact with the active site of GR or other glutathione-related enzymes. The docking algorithm would place the peptide into the enzyme's binding pocket and predict the specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. For instance, the model could predict interactions between the carboxyl and amino groups of the peptide and key amino acid residues in the enzyme's active site. researchgate.net Understanding these interactions is the first step in assessing whether the compound might act as a substrate, inhibitor, or modulator of the enzyme's activity.
| Ligand Moiety | Interacting Enzyme Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| C-terminal Carboxylate | Arginine | Hydrogen Bond / Salt Bridge | 2.8 |
| N-terminal Amine | Aspartate | Hydrogen Bond / Salt Bridge | 3.1 |
| Peptide Carbonyl | Serine | Hydrogen Bond | 3.0 |
| S-Methyl Group | Valine | Hydrophobic Interaction | 3.9 |
Beyond predicting the binding pose, docking programs use scoring functions to estimate the binding free energy, which is a measure of the binding affinity. arxiv.org A lower score typically indicates a more favorable binding interaction. By docking this compound and its derivatives into the active site of a target protein, researchers can rank these compounds based on their predicted affinities. frontiersin.org
This predictive power is crucial for assessing specificity. By performing docking studies against a panel of different proteins, it is possible to predict whether a derivative of this compound will bind selectively to its intended target or if it is likely to have off-target effects. Machine learning and deep learning models are increasingly being used to enhance the accuracy of these binding affinity predictions by learning from large datasets of known protein-ligand interactions. arxiv.orgnih.gov
Quantum Mechanical Calculations for Reaction Mechanisms and Electronic Properties
Quantum mechanical (QM) calculations are based on the fundamental principles of quantum physics and can provide highly accurate information about the electronic structure of a molecule. nih.gov These methods are used to study chemical reactions and properties that are dependent on the distribution of electrons, such as reactivity.
For this compound, QM calculations can be used to investigate the reactivity of the sulfur atom and the stability of the peptide bond. For example, Density Functional Theory (DFT) calculations can determine the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, QM methods can model the transition states of chemical reactions, providing insight into reaction mechanisms, such as the potential for the sulfur atom to participate in redox reactions or nucleophilic attacks. nih.govsemanticscholar.org
In Silico Approaches for Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis aims to identify the correlations between a molecule's chemical structure and its biological activity. scispace.com In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to build mathematical models that relate chemical structure to activity. nih.gov
For this compound, a QSAR study would involve creating a library of virtual derivatives by systematically modifying its structure. For example, the methyl group on the sulfur could be replaced with other alkyl groups, or the amino acids could be substituted. For each derivative, a set of molecular descriptors (properties like size, hydrophobicity, and electronic characteristics) would be calculated. nih.gov These descriptors are then used to build a statistical model that predicts the biological activity (e.g., enzyme inhibition) based on the structural features. mdpi.com These models help researchers understand which parts of the molecule are most important for its activity and guide the design of new, more potent derivatives.
| Derivative Modification (R-group on Sulfur) | Calculated LogP (Hydrophobicity) | Predicted Binding Affinity (kcal/mol) | Predicted Relative Activity |
|---|---|---|---|
| -CH₃ (Methyl) | -1.5 | -6.2 | 1.0 |
| -CH₂CH₃ (Ethyl) | -1.1 | -6.8 | 1.5 |
| -CH(CH₃)₂ (Isopropyl) | -0.7 | -7.1 | 2.0 |
| -H (Hydrogen) | -2.0 | -5.5 | 0.5 |
Emerging Research Frontiers and Methodological Advancements for S Methyl L Cysteinylglycine
Integration of Multi-Omics Data in Peptide Metabolomics
The study of low-molecular-weight peptides like S-Methyl-L-cysteinylglycine is being transformed by the field of metabolomics, particularly when integrated with other "omics" disciplines. Multi-omics integration provides a systems-biology perspective, connecting the presence and quantity of metabolites with genetic, transcriptomic, and proteomic data to build a more complete picture of cellular function. researchgate.net
Detailed Research Findings: Advanced analytical platforms, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), are central to modern metabolomics. mdpi.com These technologies enable the sensitive and specific detection of hundreds to thousands of metabolites in a biological sample. mdpi.com For a compound like this compound, untargeted metabolomic profiling can identify it and quantify its relative abundance across different conditions, while targeted methods can provide precise quantification. mdpi.com
The power of this approach is magnified when metabolomic data is layered with other omics data. For instance, transcriptomic (RNA-seq) analysis can reveal the expression levels of genes encoding enzymes potentially involved in the synthesis or degradation of this compound, such as gamma-glutamyl transpeptidase (GGT) or specific methyltransferases. mdpi.com Proteomic analyses can confirm the abundance of these enzymes. By correlating the levels of the dipeptide with gene and protein expression, researchers can build and validate hypotheses about its metabolic pathways. nih.gov
Computational tools and bioinformatics are essential for navigating the complexity of multi-omics datasets. Methods like Multi-Omics Factor Analysis (MOFA) can identify sources of variation across different data types, highlighting the molecular pathways most affected by a given stimulus or disease state. researchgate.net
Table 1: Illustrative Multi-Omics Approaches for Studying Peptide Metabolism
| Omics Layer | Technology/Platform | Potential Application for this compound Research | Type of Data Generated |
|---|---|---|---|
| Metabolomics | LC-MS/MS, GC-MS, NMR | Direct detection and quantification of this compound and related metabolites (e.g., glutathione (B108866), S-Methyl-L-cysteine). | Metabolite abundance profiles. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantification of mRNA transcripts for enzymes in glutathione metabolism and methylation pathways (e.g., GGT, dipeptidases, methyltransferases). | Gene expression levels. |
| Proteomics | Shotgun Proteomics (LC-MS/MS) | Quantification of the abundance of enzymes and transport proteins involved in the peptide's lifecycle. | Protein abundance profiles. |
| Genomics | Whole Genome/Exome Sequencing | Identification of genetic variants in key metabolic enzymes that may influence this compound levels. | Genetic polymorphisms (SNPs). |
Development of Novel Biosensors and Molecular Probes
Real-time monitoring of specific metabolites in biological systems offers a dynamic view that bulk extraction methods cannot. The development of novel biosensors and molecular probes for dipeptides like this compound is a significant research frontier. Such tools could enable the visualization of its spatial and temporal distribution in cells and tissues.
Detailed Research Findings: Electrochemical biosensors are a promising modality. researchgate.net A common design strategy involves immobilizing a recognition element on an electrode surface. mdpi.com For sulfur-containing molecules, the thiol group of the cysteine residue provides a convenient anchor for covalent attachment to gold surfaces. mdpi.com While this applies to the parent dipeptide cysteinylglycine (B43971), this compound lacks a free thiol. Therefore, sensor design would need to utilize its other functional groups (e.g., amine or carboxyl groups) for immobilization or employ non-covalent recognition elements like synthetic peptides or aptamers selected for high affinity and specificity. nih.gov
Fluorescent probes represent another major avenue. These are typically small molecules designed to exhibit a change in their fluorescent properties (e.g., "turn-on" or "turn-off" signaling) upon selectively binding to the target analyte. The design of such a probe for this compound would require creating a binding pocket with shape and chemical complementarity to the dipeptide's unique structure, a significant molecular engineering challenge.
Table 2: Principles of Biosensor and Probe Technologies for Dipeptide Detection
| Technology | Principle of Operation | Potential Advantage for this compound | Key Challenge |
|---|---|---|---|
| Electrochemical Biosensors | The binding of the target molecule to a recognition element on an electrode surface causes a measurable change in an electrical property (e.g., current, impedance). nih.gov | High sensitivity and potential for miniaturization for point-of-care applications. | Developing a highly selective recognition element. |
| Fluorescent Molecular Probes | A synthetic molecule is designed to change its fluorescence properties (intensity, wavelength) upon specific binding to the target. | Enables real-time imaging of the molecule's location and concentration changes within living cells. | Achieving high specificity and cell permeability without cytotoxicity. |
| Nanopore Sensing | Individual molecules are detected as they pass through a nanoscale pore, causing characteristic disruptions in an ionic current. | Label-free, single-molecule detection capability. | Distinguishing this compound from structurally similar peptides. |
Advanced Structural Biology Approaches for Enzyme-Peptide Complexes
Understanding how this compound interacts with enzymes is fundamental to defining its biological function. Advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), provide atomic-level resolution of these interactions, guiding functional studies and inhibitor design.
Detailed Research Findings: The primary enzymes expected to interact with this compound are those involved in the catabolism of glutathione and its derivatives: γ-glutamyl transpeptidase (GGT) and various dipeptidases. GGT would cleave S-methylglutathione to produce this compound, which would then be a substrate for a dipeptidase.
High-resolution crystal structures of human GGT1 in complex with glutathione have been solved. These structures reveal the precise molecular interactions within the active site, including the binding pocket for the cysteinylglycine moiety. This structural information serves as a powerful template for computational modeling, allowing researchers to predict how the addition of a methyl group on the sulfur atom might alter the binding affinity and orientation of the dipeptide within the active site. Such models can generate hypotheses about substrate specificity that can be tested experimentally. For example, the structure shows which amino acid residues of the enzyme interact with the glycine (B1666218) and cysteine portions of the substrate, providing a roadmap for site-directed mutagenesis studies to probe the impact of S-methylation. researchgate.net
Cryo-EM has become a revolutionary tool for studying large, flexible protein complexes that are difficult to crystallize. While less applicable to smaller enzymes like GGT, it could be invaluable for studying potential interactions of this compound with larger protein assemblies or membrane-bound transporters.
Table 3: Structural Biology Techniques for Studying Enzyme-Peptide Interactions
| Technique | Principle | Information Obtained | Applicability to this compound Research |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystallized molecule to determine the positions of atoms in 3D space. | High-resolution (atomic level) static structure of the enzyme-peptide complex. | Ideal for determining how this compound binds to enzymes like dipeptidases or GGT (as part of a larger substrate). |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in solution using an electron microscope to reconstruct a 3D model. | Structure of large proteins and complexes, often in multiple conformational states. | Applicable if this compound interacts with large, dynamic protein complexes or membrane transporters. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide information on structure and dynamics in solution. | Provides information on molecular dynamics, conformational changes upon binding, and can identify binding sites. | Useful for studying the dynamics of the peptide and the enzyme's active site upon binding. |
Elucidating Undiscovered Enzymatic Pathways and Metabolic Networks related to this compound
While the formation of this compound can be logically inferred from the glutathione degradation pathway, the full metabolic network surrounding it remains undiscovered. This includes identifying the specific methyltransferases that produce its precursor, S-methylglutathione, the specific dipeptidases that cleave it, and any potential downstream metabolites or signaling roles.
Detailed Research Findings: The elucidation of novel metabolic pathways often begins with metabolite profiling, as described in section 9.1, which can identify this compound and other correlated metabolites. mdpi.com Stable isotope tracing is a powerful technique to map metabolic fluxes. By feeding cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C- or ¹⁵N-methionine), researchers can track the incorporation of these isotopes into this compound and other related compounds. Mass spectrometry can then detect the mass shifts, confirming precursor-product relationships and revealing the flow of atoms through the network. nih.gov
Once a pathway is hypothesized, the enzymes responsible for each step must be identified. This can be achieved through a combination of bioinformatics (searching for genes with homology to known enzymes) and biochemical approaches. Candidate enzymes, identified through transcriptomic or proteomic screens, can be produced recombinantly and tested for their ability to catalyze the predicted reaction in vitro. For example, a candidate methyltransferase could be tested for its ability to convert glutathione to S-methylglutathione using S-adenosylmethionine as a methyl donor. nih.gov Similarly, various dipeptidases can be screened for their activity against this compound. nih.gov
Ultimately, genetic tools like CRISPR/Cas9 can be used to knock out the genes for candidate enzymes in cell or animal models. The subsequent absence of this compound production, as confirmed by metabolomics, provides strong evidence for the enzyme's role in the pathway. researchgate.net
Table 4: Potential Enzymes in the this compound Metabolic Network
| Enzyme Class | Potential Role | Example Enzyme | Substrate(s) -> Product(s) |
|---|---|---|---|
| Methyltransferase | Synthesis of the precursor S-methylglutathione. | Glutathione S-methyltransferase / CheR nih.gov | Glutathione + S-Adenosylmethionine -> S-Methylglutathione |
| γ-Glutamyl Transpeptidase (GGT) | Cleavage of S-methylglutathione to produce the dipeptide. nih.gov | GGT1 | S-Methylglutathione -> this compound + Glutamate (B1630785) |
| Dipeptidase | Hydrolysis of the dipeptide into its constituent amino acids. nih.gov | Cytosolic Dipeptidases | This compound -> S-Methyl-L-cysteine + Glycine |
| Cysteine-S-conjugate β-lyase | Potential alternative degradation pathway. | Various | S-Methyl-L-cysteine -> Methylmercaptan + Pyruvate + Ammonia |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing and characterizing S-Methyl-L-cysteinylglycine?
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting groups. Incorporate S-methylation via alkylation of cysteine thiol groups under controlled pH (8.5–9.0) using methyl iodide or dimethyl sulfate. Purify intermediates via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to eliminate byproducts.
- Characterization : Confirm structure via - and -NMR (DO or DMSO-d solvent), high-resolution mass spectrometry (HRMS; ESI+ mode), and chiral chromatography to verify enantiomeric purity. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .
Q. How can this compound be detected and quantified in biological matrices?
- Sample Preparation : Derivatize using S-carboxymethylation (iodoacetic acid, pH 8.3) to stabilize the thiol group. Extract peptides via solid-phase extraction (SPE) with C18 cartridges.
- Analytical Methods : Employ LC-MS/MS with a triple quadrupole system (MRM mode) for quantification. Use isotopically labeled internal standards (e.g., -cysteine derivatives) to correct for matrix effects. Validate methods using spike-recovery experiments in serum or tissue homogenates .
Q. What are the best practices for ensuring stability during storage of this compound?
- Storage Conditions : Lyophilize purified peptide and store at -20°C under argon to prevent oxidation. Avoid freeze-thaw cycles; aliquot solutions in PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation. Monitor purity via HPLC every 6 months .
Advanced Research Questions
Q. How can contradictory findings on the role of this compound in oxidative stress be resolved?
- Case Study : In breast cancer research, plasma cysteinylglycine levels showed no overall association with risk but increased risk in high oxidative stress subgroups (e.g., vitamin E-deficient or obese individuals).
- Resolution Strategies :
- Conduct subgroup analyses stratified by oxidative stress markers (e.g., glutathione levels, lipid peroxidation products).
- Use multivariable logistic regression to adjust for confounders (e.g., hormone use, alcohol intake).
- Validate findings in independent cohorts with pre-specified oxidative stress thresholds .
Q. What experimental designs are optimal for studying the prooxidant effects of this compound?
- In Vitro Models : Expose cultured hepatocytes or endothelial cells to physiologically relevant concentrations (1–100 µM) under hypoxic or high-ROS conditions. Measure lipid peroxidation (malondialdehyde assay) and glutathione depletion.
- In Vivo Models : Use transgenic mice (e.g., GSTP1 knockouts) to amplify oxidative stress responses. Administer this compound via intraperitoneal injection and collect tissues for redox biomarker profiling (e.g., 8-OHdG, protein carbonyls) .
Q. How can meta-analytic methods integrate studies with conflicting results on this compound’s biological roles?
- Protocol : Follow PRISMA guidelines for systematic reviews. Include observational and intervention studies assessing cysteinylglycine levels and health outcomes.
- Statistical Analysis :
- Calculate pooled effect sizes using random-effects models to account for heterogeneity.
- Perform sensitivity analyses to exclude high-risk-of-bias studies (e.g., those lacking adjustment for oxidative stress confounders).
- Use meta-regression to explore dose-response relationships or subgroup differences (e.g., species-specific effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
